molecular formula C17H22O2 B14465420 5-(Cyclohexylmethyl)-2,3-dihydro-1H-indene-1-carboxylic acid CAS No. 70780-19-7

5-(Cyclohexylmethyl)-2,3-dihydro-1H-indene-1-carboxylic acid

Cat. No.: B14465420
CAS No.: 70780-19-7
M. Wt: 258.35 g/mol
InChI Key: KMLGVCIZCVYBHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Cyclohexylmethyl)-2,3-dihydro-1H-indene-1-carboxylic acid is an organic compound that belongs to the class of cycloalkanes Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure This compound is characterized by the presence of a cyclohexylmethyl group attached to a dihydroindene carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclohexylmethyl)-2,3-dihydro-1H-indene-1-carboxylic acid can be achieved through several methods. One common approach involves the reaction of cyclohexylmethyl bromide with 2,3-dihydro-1H-indene-1-carboxylic acid in the presence of a base such as sodium hydride. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-(Cyclohexylmethyl)-2,3-dihydro-1H-indene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-(Cyclohexylmethyl)-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A related compound with a cyclohexyl group attached to an amine.

    Cyclohexanecarboxylic acid: Similar in structure but lacks the indene moiety.

    Cyclohexylmethyl ketone: Contains a cyclohexylmethyl group attached to a ketone.

Uniqueness

5-(Cyclohexylmethyl)-2,3-dihydro-1H-indene-1-carboxylic acid is unique due to the presence of both the cyclohexylmethyl and dihydroindene carboxylic acid groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

70780-19-7

Molecular Formula

C17H22O2

Molecular Weight

258.35 g/mol

IUPAC Name

5-(cyclohexylmethyl)-2,3-dihydro-1H-indene-1-carboxylic acid

InChI

InChI=1S/C17H22O2/c18-17(19)16-9-7-14-11-13(6-8-15(14)16)10-12-4-2-1-3-5-12/h6,8,11-12,16H,1-5,7,9-10H2,(H,18,19)

InChI Key

KMLGVCIZCVYBHG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC2=CC3=C(C=C2)C(CC3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.